molecular formula C10H18N4O B13638390 5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

5-(((1S,2S)-2-Aminocyclohexyl)methyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B13638390
M. Wt: 210.28 g/mol
InChI Key: KBIPXRKUZZOFHD-YUMQZZPRSA-N
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Description

rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound that belongs to the class of 1,2,4-triazoles This compound is characterized by its unique structure, which includes a triazole ring fused with a cyclohexyl group and an amino group

Preparation Methods

The synthesis of rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the triazole intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazole ring, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:

The uniqueness of rac-3-{[(1R,2R)-2-aminocyclohexyl]methyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-[[(1S,2S)-2-aminocyclohexyl]methyl]-4-methyl-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C10H18N4O/c1-14-9(12-13-10(14)15)6-7-4-2-3-5-8(7)11/h7-8H,2-6,11H2,1H3,(H,13,15)/t7-,8-/m0/s1

InChI Key

KBIPXRKUZZOFHD-YUMQZZPRSA-N

Isomeric SMILES

CN1C(=NNC1=O)C[C@@H]2CCCC[C@@H]2N

Canonical SMILES

CN1C(=NNC1=O)CC2CCCCC2N

Origin of Product

United States

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